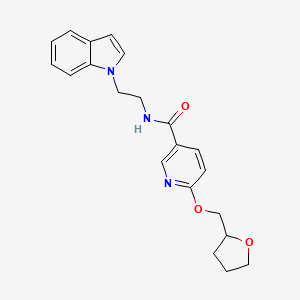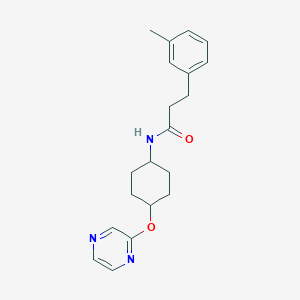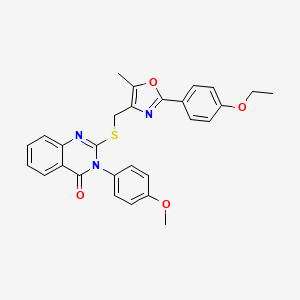
2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds that contain a quinazoline core, which is a heterocyclic compound with two nitrogen atoms in a six-membered ring fused to a benzene ring. The quinazolinone structure is often found in various pharmaceuticals and bioactive compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinazolinone core, followed by the addition of the various substituents. This could involve several steps and require a variety of chemical reagents.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazolinone core, with various substituents attached. These include a 4-ethoxyphenyl group, a 5-methyl-oxazol-4-ylmethylthio group, and a 4-methoxyphenyl group.Chemical Reactions Analysis
As a quinazolinone derivative, this compound could potentially undergo a variety of chemical reactions. These could include reactions at the various substituent groups, or reactions involving the quinazolinone core itself.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the various substituents could affect properties such as solubility, melting point, and reactivity.Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Quinazolinone derivatives have been investigated for their analgesic and anti-inflammatory properties. For instance, novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones synthesized from 3-methoxy aniline demonstrated significant analgesic activity and moderate anti-inflammatory activity, with a mild ulcerogenic potential when compared to standard drugs like diclofenac sodium and acetylsalicylic acid (Alagarsamy et al., 2011). Similarly, 4-(3-Methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were identified as a new class of H1-antihistaminic agents, showcasing significant protection against histamine-induced bronchospasm in guinea pigs, suggesting their potential as prototypes for further development of antihistaminic agents with minimal sedation (Alagarsamy et al., 2009).
Anticancer and Antitubercular Activities
Quinazolinone scaffolds have also been explored for their anticancer and antitubercular activities. Triazoloquinazolinone-based compounds were studied as tubulin polymerization inhibitors and vascular disrupting agents, showing potent anticancer activity in various cancer cell lines and disrupting vasculature, which is crucial for cancer treatment (Driowya et al., 2016). Moreover, substituted benzo[h]quinazolines and related compounds demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis, highlighting the potential of quinazolinone derivatives in treating infectious diseases (Maurya et al., 2013).
Antioxidant Properties
Quinazolinones have been evaluated for their antioxidant properties as well. The synthesis and evaluation of 2-substituted quinazolin-4(3H)-ones revealed their significant antioxidant activity, which depends on the presence of hydroxyl groups in addition to methoxy substituents on the phenyl ring. These findings suggest the structural features required for the antioxidant activity of quinazolinone derivatives and their potential application in conditions associated with oxidative stress (Mravljak et al., 2021).
Safety And Hazards
The safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, toxicity, and potential for bioaccumulation. As with any chemical compound, appropriate safety precautions should be taken when handling it.
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential bioactivity.
properties
IUPAC Name |
2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-4-34-22-13-9-19(10-14-22)26-29-25(18(2)35-26)17-36-28-30-24-8-6-5-7-23(24)27(32)31(28)20-11-15-21(33-3)16-12-20/h5-16H,4,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTPMGQXIMIDEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

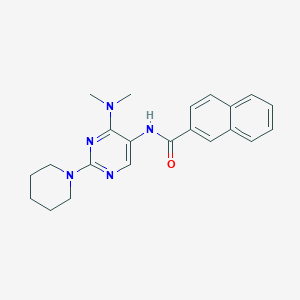
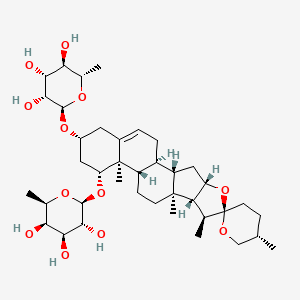
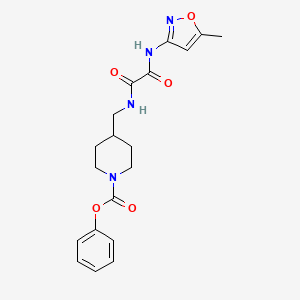
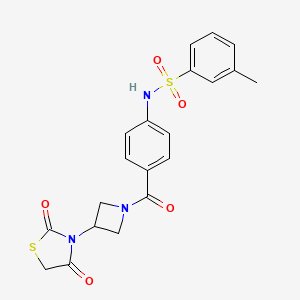
![1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2972127.png)
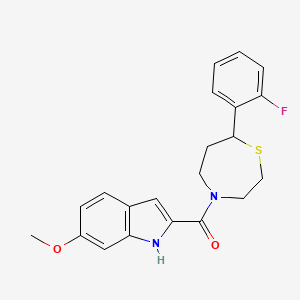
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2972131.png)
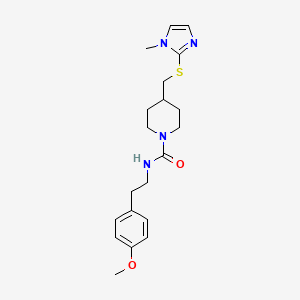
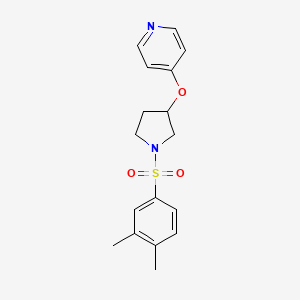
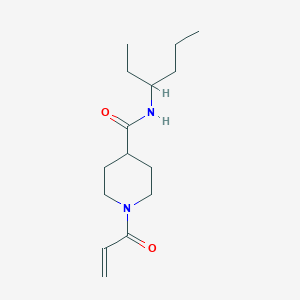
![(2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2972135.png)

